Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone
Overview
Description
Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone is a biotinylated derivative of PPACK, a potent irreversible inhibitor of thrombin, tissue plasminogen activator, factor VIIa, and factor Xa . This compound covalently binds to these enzymes, thereby inactivating them . The biotinylation allows for reaction with avidin under various conditions, making it useful in biochemical assays .
Mechanism of Action
Target of Action
Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone, also known as MFCD00270897, is a biotinylated derivative of PPACK . It primarily targets several key enzymes in the coagulation cascade, including thrombin , tissue plasminogen activator (tPA) , factor VIIa , and factor Xa . These enzymes play crucial roles in blood clotting and fibrinolysis, processes that prevent bleeding and dissolve clots, respectively.
Mode of Action
MFCD00270897 acts as a potent irreversible inhibitor of its target enzymes . It covalently binds to these enzymes, thereby inactivating them . The bound biotin allows for interaction with avidin under a variety of different conditions .
Result of Action
The primary result of MFCD00270897’s action is the inactivation of key enzymes in the coagulation cascade and fibrinolysis pathway . This could lead to changes in blood clotting and clot dissolution, although the specific molecular and cellular effects would depend on the context.
Biochemical Analysis
Biochemical Properties
Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone interacts with a variety of enzymes and proteins. It covalently binds to the enzymes thrombin, tissue plasminogen activator (tPA), factor VIIa, and factor Xa, thereby inactivating them . The nature of these interactions is covalent, leading to irreversible inhibition of the enzymes .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily due to its ability to inhibit key enzymes. By inactivating thrombin, tissue plasminogen activator (tPA), factor VIIa, and factor Xa, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules. It covalently binds to the enzymes thrombin, tissue plasminogen activator (tPA), factor VIIa, and factor Xa, leading to their inactivation . This can result in changes in gene expression and enzyme activity.
Metabolic Pathways
This compound is involved in the coagulation pathway due to its inhibition of thrombin, tissue plasminogen activator (tPA), factor VIIa, and factor Xa . It may also interact with other enzymes or cofactors, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone involves multiple steps, starting with the preparation of the biotinylated derivative. The biotinylation is typically achieved by reacting biotin with e-aminocaproic acid, followed by coupling with D-phenylalanine, proline, and arginine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and stored under specific conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethylketone group can participate in nucleophilic substitution reactions.
Covalent Binding: The compound covalently binds to the active sites of enzymes, leading to their inactivation.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as amines and thiols . The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from reactions involving this compound are typically enzyme-inhibitor complexes, where the compound is covalently bound to the enzyme .
Scientific Research Applications
Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone is unique due to its biotinylation, which allows for versatile applications in biochemical assays and protein purification . Its potent inhibitory activity against multiple coagulation factors also sets it apart from other similar compounds .
Biological Activity
Biotinyl-e-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone, also known as MFCD00270897, is a biotinylated derivative of PPACK, a potent irreversible inhibitor of various serine proteases involved in the coagulation cascade. This compound has garnered attention for its potential applications in biochemical research, particularly in studies involving enzyme inhibition and protein purification.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₈N₄O₃S
- CAS Number : 131104-10-4
- Molecular Weight : 306.38 g/mol
The compound features a chloromethylketone moiety that allows for covalent binding to target enzymes, effectively inactivating them.
This compound acts primarily as an irreversible inhibitor of:
- Thrombin
- Tissue Plasminogen Activator (tPA)
- Factor VIIa
- Factor Xa
This inhibition occurs through covalent bonding at the active sites of these enzymes, leading to their functional inactivation. The primary outcome is the disruption of the coagulation cascade and fibrinolysis pathway, which can significantly influence cellular processes such as signaling and metabolism.
Enzyme Inhibition Studies
Research has demonstrated that this compound effectively inhibits thrombin and tPA in vitro. A study showed that when rt-PA was added to whole blood samples containing this inhibitor, there was no significant loss of fibrinogen or plasminogen levels, indicating its efficacy in preventing proteolytic artifacts during thrombolytic assays .
Case Studies
- Inhibition of rt-PA : In a controlled study involving Rhesus monkeys infused with rt-PA, the use of PPACK significantly improved the recovery of immunoreactive rt-PA compared to controls. This suggests that this compound can maintain the integrity of thrombolytic assays by preventing unwanted proteolytic activity .
- Protein Purification : The biotinylation aspect of this compound allows it to be utilized in affinity purification techniques. By exploiting the strong interaction between biotin and avidin, researchers can purify proteins tagged with biotin efficiently, facilitating various biochemical assays.
Cellular Effects
The inhibition of key enzymes by this compound affects several cellular functions:
- Cell Signaling : By modulating the activity of thrombin and tPA, this compound can influence pathways related to cell proliferation and survival.
- Gene Expression : The inhibition of these enzymes may alter transcriptional responses in cells exposed to pro-coagulant conditions.
Applications in Research
This compound has diverse applications across multiple fields:
Application Area | Description |
---|---|
Biochemistry | Used in assays to study enzyme activity and inhibition. |
Molecular Biology | Employed for protein purification via biotin-avidin interactions. |
Medicine | Investigated for therapeutic potential in controlling blood coagulation. |
Diagnostics | Utilized in developing diagnostic kits for monitoring coagulation factors. |
Properties
IUPAC Name |
(2S)-1-[(2R)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56ClN9O6S/c38-22-29(48)25(13-9-19-42-36(39)40)44-34(51)28-14-10-20-47(28)35(52)26(21-24-11-3-1-4-12-24)43-32(50)17-5-2-8-18-41-31(49)16-7-6-15-30-33-27(23-54-30)45-37(53)46-33/h1,3-4,11-12,25-28,30,33H,2,5-10,13-23H2,(H,41,49)(H,43,50)(H,44,51)(H4,39,40,42)(H2,45,46,53)/t25-,26+,27-,28-,30-,33-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDJSJHUKINOJB-DFQHTFETSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)NC(CCCN=C(N)N)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56ClN9O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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